AKR1B10 Enzyme Inhibition: Ajugacumbin B IC50 = 85.19 nM vs. Clinical Control Epalrestat IC50 = 82.09 nM
In a direct head-to-head AKR1B10 enzyme inhibition assay, ajugacumbin B (compound a) demonstrated an IC50 of 85.19 ± 1.02 nM, which is statistically comparable to the clinically used aldose reductase inhibitor epalrestat (IC50 = 82.09 ± 1.62 nM) evaluated under identical experimental conditions . Among the four active neo-clerodanes isolated in this study, ajugacumbin B ranked fourth in potency after compound 2 (IC50 = 53.05 nM), compound 7 (IC50 = 61.85 nM), and compound 3 (IC50 = 87.22 nM) .
| Evidence Dimension | AKR1B10 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 85.19 ± 1.02 nM |
| Comparator Or Baseline | Epalrestat (positive control): IC50 = 82.09 ± 1.62 nM; Compound 2: IC50 = 53.05 ± 0.75 nM; Compound 7: IC50 = 61.85 ± 0.66 nM; Compound 3: IC50 = 87.22 ± 0.85 nM |
| Quantified Difference | Ajugacumbin B vs. Epalrestat: 3.8% less potent (85.19 vs. 82.09 nM); vs. Compound 2: 1.6-fold less potent; vs. Compound 7: 1.4-fold less potent |
| Conditions | Recombinant human AKR1B10 enzyme inhibition assay; fluorescence-based detection method; same assay conditions applied to all tested compounds |
Why This Matters
Ajugacumbin B achieves AKR1B10 inhibition potency within 4% of the clinical comparator epalrestat, positioning it as a viable natural product scaffold for developing non-epalrestat-based AKR1B10 inhibitors for prostate cancer or diabetic complication research applications.
